

Off-target kinase inhibition profile of Whi-P154

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Compound of Interest

Compound Name: *Whi-P154*

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An In-depth Technical Guide on the Off-Target Kinase Inhibition Profile of **Whi-P154**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whi-P154 is a quinazoline derivative initially identified as a potent inhibitor of Janus kinase 3 (JAK3).^{[1][2][3]} It has been explored for its potential immunosuppressive and anti-cancer activities.^[4] While demonstrating selectivity for JAK3 over other JAK family members like JAK1 and JAK2, **Whi-P154** exhibits a broader kinase inhibition profile, affecting several other signaling pathways.^{[1][2][3]} Understanding this off-target profile is critical for the accurate interpretation of experimental results and for the potential clinical development of this compound. This technical guide provides a comprehensive overview of the off-target kinase inhibition profile of **Whi-P154**, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Kinase Inhibition Data

The inhibitory activity of **Whi-P154** has been assessed against a panel of kinases. The following tables summarize the quantitative data, presenting the half-maximal inhibitory concentrations (IC₅₀) for both the primary target and known off-targets, as well as kinases found to be insensitive to **Whi-P154**.

Table 1: Inhibitory Activity of **Whi-P154** against Primary Target and Off-Target Kinases

Kinase Target	IC50 Value	Notes
Primary Target		
JAK3	1.8 μ M	Potent inhibition.[1][2][3]
Off-Target Kinases		
EGFR	4 nM	High-affinity off-target.[2][5][6]
VEGFR	100 nM	Moderate inhibition.[5]
Src	100 nM	Moderate inhibition.[5]
Abl	Inhibited	Specific IC50 not consistently reported, but inhibition is noted.[1][2]
MAPK	Inhibited	Broadly stated as inhibited; specific isoform IC50s are not detailed.[1][2]
PI3-K	Inhibited	Broadly stated as inhibited; specific isoform IC50s are not detailed.[1][2]

Table 2: Kinases Insensitive to **Whi-P154** Inhibition

Kinase	IC50 Value
JAK1	> 10 μ M[4]
JAK2	> 10 μ M[4]
AKT	> 30 μ M[1][5]
Aurora A	> 30 μ M[1][5]
CDK2	> 30 μ M[1][5]
CDK6	> 30 μ M[1][5]
CHK1	> 30 μ M[1][5]
FGFR1	> 30 μ M[1][5]
GSK3b	> 30 μ M[1][5]
IKKb	> 30 μ M[1][5]
IKKi	> 30 μ M[1][5]
INSR	> 30 μ M[1][5]
MAPK1	> 30 μ M[1][5]
MAPKAP-K2	> 30 μ M[1][5]
MASK	> 30 μ M[1][5]
MET	> 30 μ M[1][5]
PAK4	> 30 μ M[1][5]
PDK1	> 30 μ M[1][5]
PKCb	> 30 μ M[1][5]
ROCK1	> 30 μ M[1][5]
TaoK3	> 30 μ M[1][5]
TrkA	> 30 μ M[1][5]

Experimental Protocols

The determination of the kinase inhibition profile of **Whi-P154** typically involves in vitro kinase assays. The following is a generalized protocol based on commonly cited methodologies for assessing kinase inhibition.

In Vitro Kinase Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Whi-P154** against a panel of purified recombinant kinases.

2. Materials:

- Purified recombinant human or rat kinases (full-length or GST-kinase domain fusion proteins).[\[1\]](#)[\[5\]](#)
- **Whi-P154** compound (stock solution in DMSO).
- Kinase-specific substrate (peptide or protein).
- ATP (Adenosine triphosphate).
- Assay buffer (typically contains a buffering agent, MgCl₂, and other cofactors as required by the specific kinase).
- 96-well plates.
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ -³²P]ATP).
- Plate reader (luminescence, fluorescence, or scintillation counter, depending on the detection method).

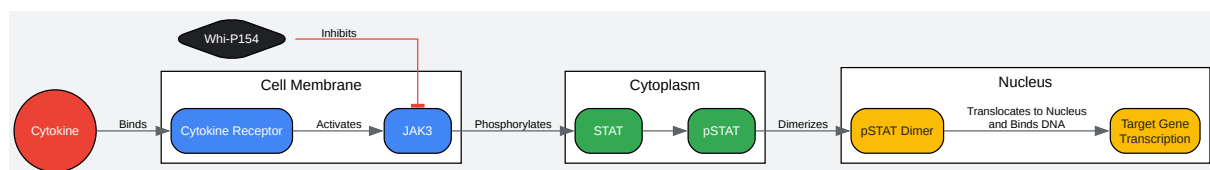
3. Procedure:

- Compound Preparation: Prepare a serial dilution of **Whi-P154** in DMSO, and then dilute further into the assay buffer to the desired final concentrations (e.g., ranging from 0.1 μ M to 250 μ M).[\[1\]](#)[\[5\]](#)
- Kinase Reaction Setup:
 - Add a defined amount of the purified kinase to each well of a 96-well plate.
 - Add the diluted **Whi-P154** or DMSO (vehicle control) to the wells.
 - Incubate the kinase and inhibitor for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
- Initiation of Kinase Reaction:

- Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.
- Add the substrate/ATP mixture to each well to initiate the kinase reaction.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
- Termination and Detection:
 - Stop the kinase reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays) or by proceeding directly to the detection step.
 - Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).
- Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
- Data Analysis:
 - Subtract the background signal (wells with no kinase).
 - Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
 - Plot the percentage of kinase inhibition versus the logarithm of the **Whi-P154** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

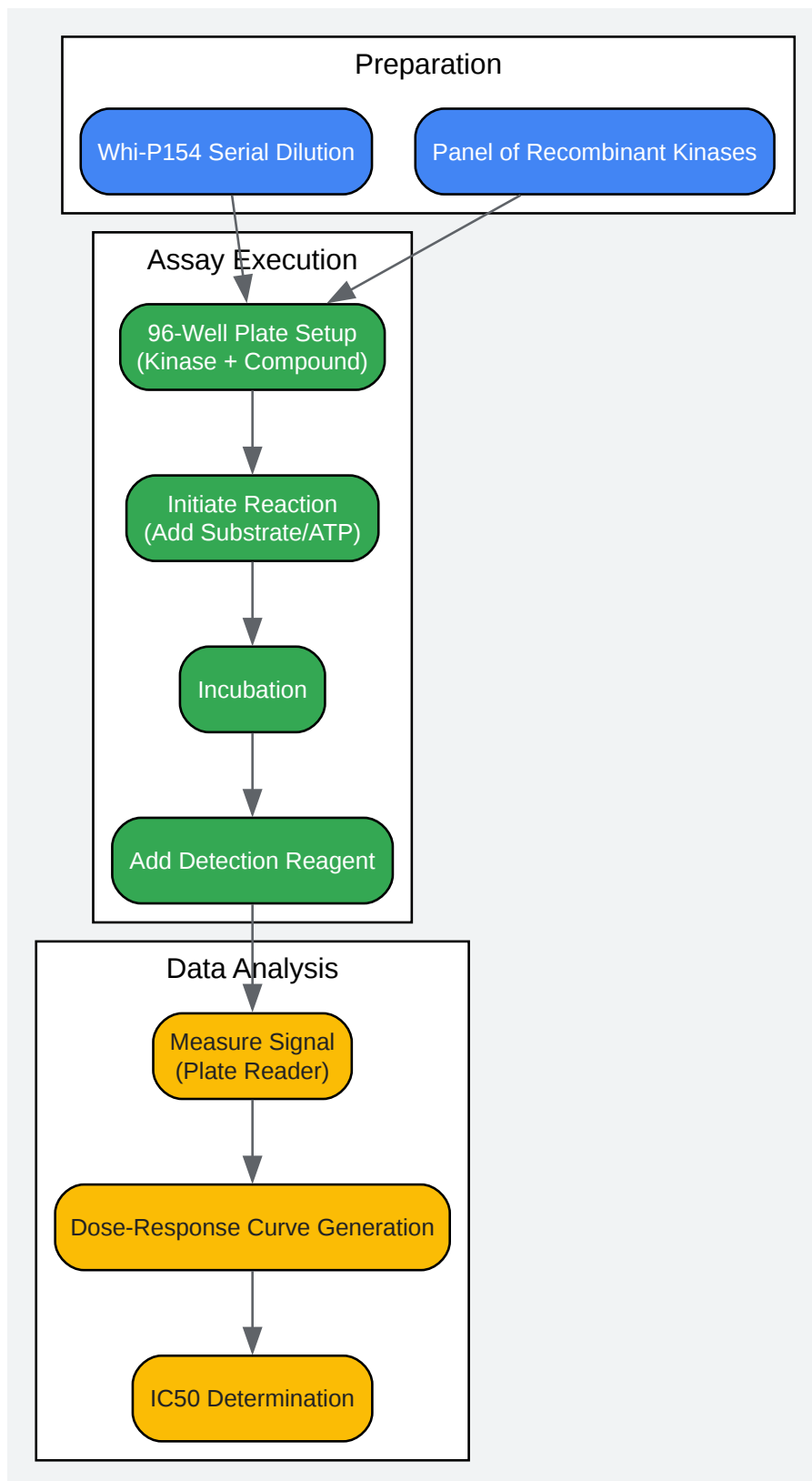
Visualizations

The following diagrams illustrate the primary signaling pathway of **Whi-P154**'s intended target and a general workflow for kinase profiling.



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Caption: JAK/STAT signaling pathway inhibited by **Whi-P154**.



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Caption: General workflow for in vitro kinase profiling.

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